![molecular formula C35H37N5O7 B7799644 N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide](/img/structure/B7799644.png)

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

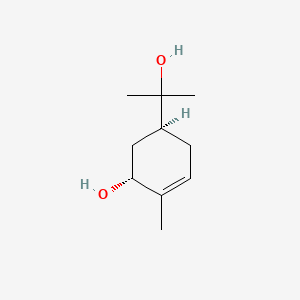

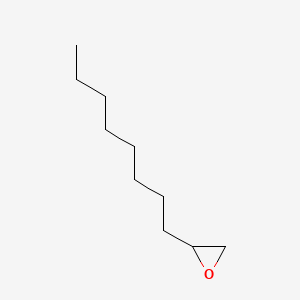

The compound with the identifier N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide is known as N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine. It is a derivative of guanosine, a nucleoside that is a fundamental building block of deoxyribonucleic acid (DNA). This compound is primarily used in the synthesis of oligonucleotides, which are short sequences of nucleotides that are essential for various biological and medical applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves multiple steps:

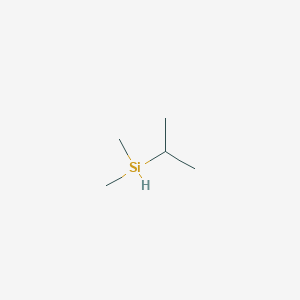

Protection of the Guanine Base: The guanine base is protected by introducing an isobutyryl group at the N2 position. This step typically involves the reaction of guanosine with isobutyryl chloride in the presence of a base such as pyridine.

Protection of the 5’-Hydroxyl Group: The 5’-hydroxyl group of the deoxyribose sugar is protected by attaching a 4,4’-dimethoxytrityl (DMT) group. This is achieved by reacting the intermediate with 4,4’-dimethoxytrityl chloride in the presence of a base like pyridine.

Purification: The final product is purified using techniques such as column chromatography to obtain N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

Purification: Industrial-scale purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the compound meets the required purity standards.

Quality Control: The final product undergoes rigorous quality control tests to ensure consistency and purity.

化学反応の分析

Types of Reactions

N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine undergoes various chemical reactions, including:

Deprotection Reactions: The DMT group can be removed under acidic conditions, typically using trichloroacetic acid, to expose the 5’-hydroxyl group.

Coupling Reactions: The compound can participate in phosphoramidite coupling reactions to form oligonucleotides. This involves the reaction of the 5’-hydroxyl group with a phosphoramidite reagent in the presence of an activator such as tetrazole.

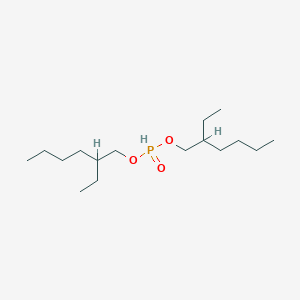

Oxidation Reactions: The phosphite triester formed during the coupling reaction is oxidized to a phosphate triester using oxidizing agents like iodine.

Common Reagents and Conditions

Trichloroacetic Acid: Used for the removal of the DMT group.

Phosphoramidite Reagents: Used in the coupling reactions to form oligonucleotides.

Iodine: Used as an oxidizing agent in the oxidation step.

Major Products Formed

Oligonucleotides: Short sequences of nucleotides formed through the coupling reactions.

Deprotected Nucleosides: Formed after the removal of the DMT group.

科学的研究の応用

N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine has several scientific research applications:

Oligonucleotide Synthesis: It is widely used in the synthesis of oligonucleotides, which are essential for various molecular biology techniques such as polymerase chain reaction (PCR), sequencing, and gene editing.

Drug Development: The compound is used in the development of antisense oligonucleotides and small interfering RNA (siRNA) therapies, which are designed to target specific messenger RNA (mRNA) sequences for the treatment of genetic disorders.

Biological Research: It is used in studies involving DNA-protein interactions, gene expression analysis, and the development of diagnostic assays.

作用機序

The primary mechanism of action of N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine involves its incorporation into oligonucleotides. These oligonucleotides can then hybridize with complementary DNA or RNA sequences, allowing for the specific targeting of genetic material. The molecular targets and pathways involved include:

Hybridization: The oligonucleotides hybridize with complementary sequences, forming double-stranded structures.

Gene Silencing: In the case of antisense oligonucleotides and siRNA, the hybridization leads to the degradation of the target mRNA, resulting in gene silencing.

類似化合物との比較

Similar Compounds

N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the DMT protection group.

5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Similar but lacks the isobutyryl protection group.

Uniqueness

N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine is unique due to the presence of both the isobutyryl and DMT protection groups. This dual protection allows for selective deprotection and coupling reactions, making it highly useful in the synthesis of complex oligonucleotides.

特性

IUPAC Name |

N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-6-oxo-3H-purin-2-yl]-2-methylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O7/c1-21(2)32(42)38-34-37-31-30(33(43)39-34)36-20-40(31)29-18-27(41)28(47-29)19-46-35(22-8-6-5-7-9-22,23-10-14-25(44-3)15-11-23)24-12-16-26(45-4)17-13-24/h5-17,20-21,27-29,41H,18-19H2,1-4H3,(H2,37,38,39,42,43)/t27-,28+,29+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMQXDNUKLIDXOS-ZGIBFIJWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)NC1=NC(=O)C2=C(N1)N(C=N2)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

639.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, [1S-(1alpha,2beta,5alpha)]-](/img/structure/B7799610.png)